
N-(3-Methoxybenzylidene)-O-toluidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Methoxybenzylidene)-O-toluidine: is a Schiff base compound formed by the condensation of 3-methoxybenzaldehyde and O-toluidine. Schiff bases are known for their wide range of applications in various fields due to their unique chemical properties, including their ability to form stable complexes with metals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methoxybenzylidene)-O-toluidine typically involves the condensation reaction between 3-methoxybenzaldehyde and O-toluidine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated to facilitate the reaction, and the product is then purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: N-(3-Methoxybenzylidene)-O-toluidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the original amine and aldehyde.
Substitution: The methoxy group and the imine bond can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Oxidized derivatives of the original compound.
Reduction: The original amine (O-toluidine) and aldehyde (3-methoxybenzaldehyde).
Substitution: Substituted derivatives with different functional groups replacing the methoxy or imine groups.
Aplicaciones Científicas De Investigación
N-(3-Methoxybenzylidene)-O-toluidine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.
Industry: Used in the synthesis of other chemical compounds and materials.
Mecanismo De Acción
The mechanism of action of N-(3-Methoxybenzylidene)-O-toluidine involves its ability to form stable complexes with metal ions. These complexes can interact with various biological targets, leading to potential therapeutic effects. The compound’s imine group can also participate in biochemical reactions, influencing its activity.
Comparación Con Compuestos Similares
- N-(3-Methoxybenzylidene)-4-methoxybenzohydrazide
- N-(3-Methoxybenzylidene)-2-quinolinylthioacetohydrazide
- (E)-3-(3-Methoxybenzylidene)benzofuran-2(3H)-one
Uniqueness: N-(3-Methoxybenzylidene)-O-toluidine is unique due to its specific structure, which allows it to form stable metal complexes and participate in various chemical reactions. Its methoxy group and imine bond provide distinct reactivity compared to other similar compounds.
Propiedades
Número CAS |
33630-05-6 |
|---|---|
Fórmula molecular |
C15H15NO |
Peso molecular |
225.28 g/mol |
Nombre IUPAC |
1-(3-methoxyphenyl)-N-(2-methylphenyl)methanimine |
InChI |
InChI=1S/C15H15NO/c1-12-6-3-4-9-15(12)16-11-13-7-5-8-14(10-13)17-2/h3-11H,1-2H3 |
Clave InChI |
LGENQVXSBSICPE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N=CC2=CC(=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





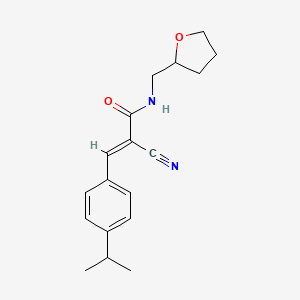

![N-(4-Chlorophenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}acetamide](/img/structure/B11962108.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11962111.png)
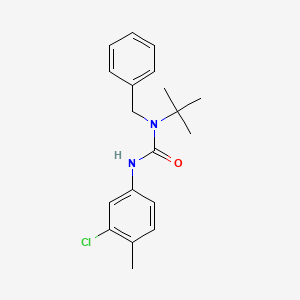
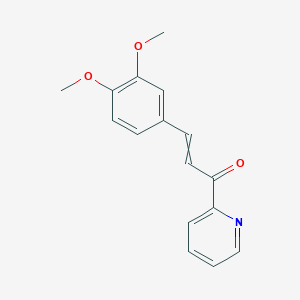

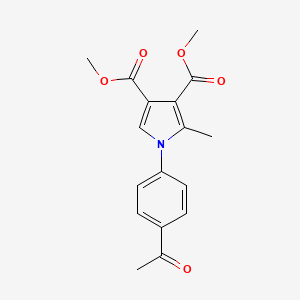
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11962140.png)
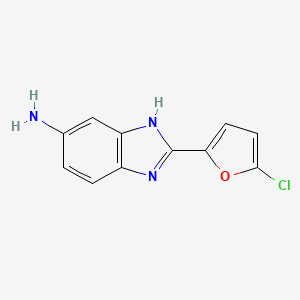
![N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11962152.png)
